molecular formula C5H13Cl2N5 B6278373 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride CAS No. 123291-49-6

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride

Cat. No.: B6278373
CAS No.: 123291-49-6
M. Wt: 214.09 g/mol
InChI Key: KWFUJBYLEPDAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry”. This reaction is often catalyzed by copper(I) to yield 1,2,3-triazoles. The specific synthetic route for this compound involves the reaction of an azide with an alkyne in the presence of a copper catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or the amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or other amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield triazole N-oxides, while substitution reactions could produce various substituted triazoles.

Scientific Research Applications

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which can modulate the activity of the target molecule. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes and engage in specific interactions makes it valuable in research and industrial applications.

Properties

CAS No.

123291-49-6

Molecular Formula

C5H13Cl2N5

Molecular Weight

214.09 g/mol

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C5H11N5.2ClH/c6-1-2-10-4-5(3-7)8-9-10;;/h4H,1-3,6-7H2;2*1H

InChI Key

KWFUJBYLEPDAHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CCN)CN.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.